2,4,6-trimethyl-N-propylbenzamide
Description
2,4,6-Trimethyl-N-propylbenzamide is a substituted benzamide derivative characterized by a benzene ring with three methyl groups at the 2-, 4-, and 6-positions and a propyl chain attached to the amide nitrogen. The compound’s steric and electronic properties are influenced by the electron-donating methyl groups and the flexible N-propyl substituent, which may impact its solubility, stability, and reactivity in chemical or pharmaceutical contexts.
Properties
IUPAC Name |
2,4,6-trimethyl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-6-14-13(15)12-10(3)7-9(2)8-11(12)4/h7-8H,5-6H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIVJHJXIUAWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-propylbenzamide typically involves the following steps:
Acylation Reaction: The starting material, 2,4,6-trimethylbenzoic acid, is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with propylamine in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acylation: Large quantities of 2,4,6-trimethylbenzoic acid are acylated using industrial-grade reagents.
Continuous Amidation: The resulting acid chloride is continuously fed into a reactor containing propylamine and a base, ensuring efficient conversion to the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2,4,6-trimethylbenzoic acid derivatives.
Reduction: 2,4,6-trimethyl-N-propylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2,4,6-trimethyl-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Steric and Electronic Effects
- Methyl Substitution Patterns: The 2,4,6-trimethylbenzamide core in the target compound creates significant steric hindrance compared to monosubstituted analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This hindrance may reduce reactivity in metal-catalyzed reactions (e.g., C–H functionalization) but could enhance thermal stability due to electron-donating methyl groups .
- Amide Nitrogen Substituents :
The N-propyl group offers moderate flexibility and lipophilicity, contrasting with the rigid tert-butyl group in N-tert-butyl-2,4,6-trimethyl-N-propylbenzamide, which further restricts molecular rotation and may stabilize intermediates in photochemical reactions .
Physicochemical Properties
- Lipophilicity: The 2,4,6-trimethyl group increases hydrophobicity compared to analogs with polar substituents (e.g., hydroxyl or dimethylamino groups) . This property may favor applications in lipid-soluble formulations or organic-phase reactions.
- Solubility: Reduced aqueous solubility compared to hydroxylated derivatives (e.g., ’s compound) but enhanced compatibility with nonpolar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
